3-Bromo-1,1-dimethoxypropan-2-one

Description

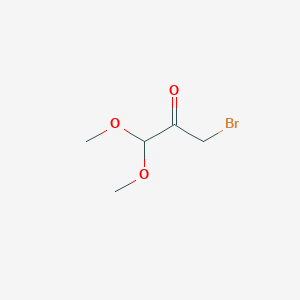

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-1,1-dimethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKCAKAGYUWUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475642 | |

| Record name | 3-bromo-1,1-dimethoxy-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75271-94-2 | |

| Record name | 3-bromo-1,1-dimethoxy-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1-dimethoxypropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,1-dimethoxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1-dimethoxypropan-2-one is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Possessing both an α-halogenated ketone and a protected aldehyde in the form of a dimethyl acetal, this compound serves as a valuable building block for the construction of complex molecular architectures. Its strategic combination of reactive sites allows for selective chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds, particularly in the development of pharmacologically active agents and the total synthesis of natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its application in the synthesis of biologically relevant molecules.

Chemical and Physical Properties

This compound is a multifaceted compound with the molecular formula C₅H₉BrO₃.[1][2] Structurally, it is classified as both an α-halogenated ketone and an acetal.[1] The molecule is based on a three-carbon propane chain, featuring a ketone group at the C2 position, a bromine atom at the C3 (α) position, and a dimethyl acetal group at the C1 position.[1] The presence of the electron-withdrawing carbonyl group increases the electrophilicity of the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions.[1] The acetal group serves as a protected aldehyde, stable under neutral or basic conditions, which can be deprotected to the aldehyde using aqueous acid.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 75271-94-2 | [1][2] |

| Molecular Formula | C₅H₉BrO₃ | [1][2] |

| Molecular Weight | 197.03 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 60-63 °C at 2.0 Torr | [1] |

| Density (Predicted) | 1.465 ± 0.06 g/cm³ | [1] |

| XLogP3 | 0.6 | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 |

Spectroscopic Data

While experimental spectra are not widely published, predicted Nuclear Magnetic Resonance (NMR) data provide insight into the compound's structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~4.8 | Singlet | Acetal proton (H-1) |

| ¹H | ~4.2 | Singlet | Bromomethyl protons (H-3) |

| ¹H | ~3.4 | Singlet | Methoxy protons (-OCH₃) |

| ¹³C | ~200 | - | Ketone carbonyl (C-2) |

| ¹³C | ~102 | - | Acetal carbon (C-1) |

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the selective α-bromination of its precursor, 1,1-dimethoxypropan-2-one (also known as pyruvic aldehyde dimethyl acetal).

Protocol 1: Bromination using Elemental Bromine

This method involves the direct reaction of 1,1-dimethoxypropan-2-one with elemental bromine, typically in the presence of an acid catalyst to promote enolization.

Materials:

-

1,1-Dimethoxypropan-2-one

-

Elemental Bromine (Br₂)

-

Methanol (or other suitable solvent)

-

Aqueous sodium bicarbonate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve 1,1-dimethoxypropan-2-one in a suitable solvent such as methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

-

Slowly add a solution of elemental bromine in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Using NBS offers a milder and more selective alternative to elemental bromine, reducing the formation of over-brominated byproducts.[1]

Materials:

-

1,1-Dimethoxypropan-2-one

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF) or Carbon Tetrachloride (CCl₄)

-

Radical initiator (e.g., AIBN or benzoyl peroxide), if required.

-

Aqueous sodium thiosulfate (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 1,1-dimethoxypropan-2-one in a suitable solvent (e.g., THF) in a reaction flask.

-

Add N-Bromosuccinimide to the solution. For enolate-mediated bromination, a base would be added first to generate the enolate. For radical-mediated bromination, a radical initiator is added.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting oil by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable precursor for a variety of heterocyclic scaffolds, many of which are found in biologically active molecules.[1]

Nucleophilic Substitution

The α-bromo position is highly susceptible to nucleophilic attack. This allows for the introduction of various functionalities, which is a cornerstone of its synthetic utility.

Synthesis of Pyrrole-Imidazole Alkaloids

A significant application of this compound is in the synthesis of 2-aminoimidazole-containing marine alkaloids, such as oroidin and hymenidin.[3] These natural products and their analogues have garnered interest due to their antimicrobial and other biological activities.[4] The synthesis involves the reaction of this compound with a guanidine derivative, such as tert-butoxycarbonylguanidine, to construct the core 2-aminoimidazole ring system.[3][5]

Relevance to Biological Signaling Pathways

While this compound is not known to directly interact with specific signaling pathways, its synthetic products, the pyrrole-imidazole alkaloids, are subjects of biological investigation. For instance, Oroidin has been shown to inhibit the activity of Pdr5p, an ABC transporter in yeast responsible for multidrug resistance.[6] Furthermore, compounds with similar structural motifs are known to influence key cellular signaling pathways. For example, some natural products have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival.[2] The synthesis of analogues of these natural products, enabled by building blocks like this compound, is a key strategy in the development of novel therapeutics targeting such pathways.

References

- 1. This compound | 75271-94-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-Bromo-1,1-dimethoxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional synthetic building block of significant interest in organic synthesis and medicinal chemistry. Its molecular structure incorporates an α-bromo ketone, a reactive functionality, and a protected aldehyde in the form of a dimethyl acetal. This unique combination allows for selective chemical transformations at different positions within the molecule, making it a valuable precursor for the synthesis of complex organic molecules, including heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity, with a focus on experimental data and protocols.

Molecular Structure and Properties

This compound, with the chemical formula C₅H₉BrO₃, possesses a propane backbone with key functional groups at each position.[1] The C1 position features a dimethyl acetal, which serves as a stable protecting group for an aldehyde functionality. The C2 position is occupied by a ketone (carbonyl group), and the C3 position is substituted with a bromine atom, rendering the α-carbon electrophilic and susceptible to nucleophilic attack.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 75271-94-2 | [1] |

| Molecular Formula | C₅H₉BrO₃ | [1] |

| Molecular Weight | 197.03 g/mol | [2] |

| Appearance | Presumed to be a liquid or low-melting solid | |

| Boiling Point | 60-63 °C at 2.0 Torr | [1] |

| Density (Predicted) | 1.465 ± 0.06 g/cm³ | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimentally determined spectra are not widely available in public databases, predicted data provides valuable insight into its structural features.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value/Range | Reference |

| ¹H NMR | Chemical Shift (δ) of -OCH₃ protons (6H, singlet) | ~3.4 ppm | [1] |

| Chemical Shift (δ) of -CH₂Br protons (2H, singlet) | ~4.2 ppm | [1] | |

| Chemical Shift (δ) of acetal -CH proton (1H, singlet) | ~4.8 ppm | [1] | |

| ¹³C NMR | Chemical Shift (δ) of methoxy carbons | Not Specified | |

| Chemical Shift (δ) of -CH₂Br carbon | Not Specified | ||

| Chemical Shift (δ) of acetal carbon | ~102 ppm | [1] | |

| Chemical Shift (δ) of ketone carbonyl carbon | ~200 ppm | [1] | |

| Infrared (IR) | C=O stretch (ketone) | ~1715 cm⁻¹ | |

| C-O stretch (acetal/ether) | 1050-1200 cm⁻¹ | ||

| C-Br stretch | 500-700 cm⁻¹ | ||

| Mass Spectrometry | Molecular Ion [M]⁺ (for ⁷⁹Br) | m/z 196 | |

| Molecular Ion [M]⁺ (for ⁸¹Br) | m/z 198 |

Note: The predicted NMR data should be used as a guide and experimental verification is recommended.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the α-bromination of its precursor, 1,1-dimethoxypropan-2-one.[1] This can be achieved using various brominating agents. A general experimental protocol is outlined below.

Protocol: α-Bromination of 1,1-dimethoxypropan-2-one

Materials:

-

1,1-dimethoxypropan-2-one

-

N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethoxypropan-2-one in a suitable solvent like carbon tetrachloride.

-

Addition of Brominating Agent:

-

Using NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator to the solution.

-

Using Elemental Bromine: Slowly add a solution of elemental bromine (1.0 equivalent) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

-

Reaction Progression: Heat the reaction mixture to reflux (if using NBS) or stir at room temperature until the reaction is complete (monitor by TLC or GC). The disappearance of the starting material and the formation of the product can be observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct if NBS was used.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The α-bromo ketone is a key site for nucleophilic substitution and rearrangement reactions, while the acetal provides a masked aldehyde that can be deprotected under acidic conditions for further transformations.

Hantzsch Thiazole Synthesis

A significant application of α-halo ketones like this compound is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[3] Thiazoles are important heterocyclic motifs found in numerous biologically active compounds.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

This compound

-

Thiourea or a substituted thioamide

-

Ethanol or another suitable protic solvent

-

Base (e.g., sodium acetate, pyridine) - optional, depending on the substrate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and an equimolar amount of thiourea (or a substituted thioamide) in ethanol.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction typically proceeds via the formation of an intermediate isothiouronium salt, which then cyclizes.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure.

-

-

Purification: The resulting thiazole derivative can be purified by recrystallization or column chromatography.

Signaling Pathway for Hantzsch Thiazole Synthesis:

Caption: Hantzsch thiazole synthesis pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct functional groups allow for a range of selective chemical transformations, making it an important precursor for the synthesis of complex molecules, particularly heterocyclic compounds. The experimental protocols and data provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and organic chemistry to utilize this compound in their synthetic endeavors. Further exploration of its reactivity is likely to uncover new and innovative applications in the future.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-1,1-dimethoxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-1,1-dimethoxypropan-2-one, a valuable building block in organic synthesis. This document details the primary synthetic routes, purification methods, and key analytical data for the characterization of this compound.

Physicochemical Properties

This compound is a halogenated ketone with the molecular formula C₅H₉BrO₃.[1][2] It serves as a versatile intermediate in the synthesis of more complex molecules due to the presence of multiple reactive functional groups.[1]

| Property | Value | Reference |

| CAS Number | 75271-94-2 | [1][2] |

| Molecular Formula | C₅H₉BrO₃ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][3] |

| Boiling Point | 60-63 °C at 2.0 Torr | [1][2] |

| Predicted Density | 1.465 ± 0.06 g/cm³ | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the α-bromination of 1,1-dimethoxypropan-2-one, also known as pyruvic aldehyde dimethyl acetal.[1] This transformation can be achieved using either elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent.[1] The use of NBS is often preferred as it is a milder and more selective reagent.[1]

Synthesis via Bromination with N-Bromosuccinimide (NBS)

A common approach involves the reaction of 1,1-dimethoxypropan-2-one with NBS in a suitable solvent.

Reaction Scheme:

Experimental Protocol:

The following is a representative experimental protocol based on general procedures for α-bromination of ketones.

Materials:

-

1,1-dimethoxypropan-2-one

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-dimethoxypropan-2-one in anhydrous tetrahydrofuran (THF) at -10 °C.

-

Slowly add N-Bromosuccinimide (NBS) and a catalytic amount of sodium bicarbonate to the cooled solution.

-

Stir the reaction mixture at -10 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CH(OCH₃)₂ | ~4.8 | Singlet | Acetal proton (H-1) |

| CH₂Br | ~4.2 | Singlet | Bromomethyl protons (H-3) |

| OCH₃ | ~3.4 | Singlet | Methoxy protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~200 | Ketone carbonyl (C-2) |

| CH(OCH₃)₂ | ~102 | Acetal carbon (C-1) |

| OCH₃ | ~55 | Methoxy carbons |

| CH₂Br | ~35 | Bromomethyl carbon (C-3) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | ~1720 |

| Acetal | C-O Stretch | 1190-1050 |

| Alkyl Halide | C-Br Stretch | 650-550 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | m/z (predicted) |

| [M]⁺ | 196/198 (due to Br isotopes) |

| [M - OCH₃]⁺ | 165/167 |

| [M - Br]⁺ | 117 |

| [CH(OCH₃)₂]⁺ | 75 |

Logical Relationship of Characterization Data:

Caption: Logical flow for structure confirmation.

Safety Information

This compound is expected to be a hazardous substance. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be taken when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided information on its physicochemical properties, a representative synthetic protocol, and expected analytical data will be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The versatile nature of this compound makes it a key intermediate for the synthesis of a wide range of target molecules.

References

Spectroscopic Profile of 3-Bromo-1,1-dimethoxypropan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, 3-Bromo-1,1-dimethoxypropan-2-one. The information presented herein is essential for the accurate identification and characterization of this compound in various research and development applications, particularly in the synthesis of complex organic molecules and heterocyclic scaffolds.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is important to note that while predicted data is widely available, experimental data is crucial for definitive structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Protons | Chemical Shift (δ) [ppm] | Multiplicity |

| Acetal CH | ~4.8 | Singlet |

| Methoxy 2 x CH₃ | ~3.4 | Singlet |

| Bromomethyl CH₂ | ~4.2 | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ) [ppm] |

| Ketone C=O | ~200 |

| Acetal CH | ~102 |

| Methoxy 2 x CH₃ | Not specified |

| Bromomethyl CH₂ | Not specified |

Infrared (IR) Spectroscopy (Predicted)[1]

| Functional Group | Bond | Predicted Wavenumber [cm⁻¹] | Intensity |

| Ketone | C=O Stretch | ~1715 | Strong, Sharp |

| Acetal/Ether | C-O Stretch | 1050-1200 | Strong |

| Alkyl Halide | C-Br Stretch | 500-700 | Medium-Weak |

Experimental Protocols

A standard method for the synthesis of this compound involves the bromination of its precursor, 1,1-dimethoxypropan-2-one.

Synthesis of this compound

Materials:

-

1,1-dimethoxypropan-2-one

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve 1,1-dimethoxypropan-2-one in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -10 °C using an appropriate cooling bath.

-

Slowly add a stoichiometric amount of N-Bromosuccinimide (NBS) to the cooled solution while stirring.

-

Add a mild base, such as sodium bicarbonate, to neutralize the HBr byproduct generated during the reaction.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300-500 MHz.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75-125 MHz.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide to 3-Bromo-1,1-dimethoxypropan-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional building block in organic synthesis, featuring a reactive α-bromoketone, a ketone carbonyl group, and a protected aldehyde in the form of a dimethyl acetal. This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a halogenated ketone and an acetal.[1] Its core structure consists of a three-carbon propane chain.[1] Key functional groups include a ketone group at the C2 position, a bromine atom at the alpha-position (C3), and a dimethyl acetal at the C1 position.[1] The presence of these groups makes it a versatile reagent for various chemical reactions.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75271-94-2 | [2][3] |

| Molecular Formula | C₅H₉BrO₃ | [1][2][3] |

| Molecular Weight | 197.03 g/mol | [3] |

| Appearance | Not explicitly stated, likely a liquid. | |

| Boiling Point | 60-63 °C at 2.0 Torr | [1][2] |

| Density (Predicted) | 1.465 ± 0.06 g/cm³ | [1][2] |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents. | |

| Melting Point | Not available in the searched sources. | |

| InChI Key | LPKCAKAGYUWUQI-UHFFFAOYSA-N |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the α-bromoketone moiety, which makes the α-carbon highly susceptible to nucleophilic attack.[1] This reactivity is fundamental to its application in the synthesis of more complex molecules.[1]

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine is electrophilic and readily undergoes SN2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position of the ketone.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds.[1] It serves as a key precursor for the construction of substituted 2-aminoimidazoles, which are important motifs in medicinal chemistry.[1] The reaction with guanidine derivatives proceeds via an initial nucleophilic substitution followed by intramolecular cyclization and dehydration to form the imidazole ring.

Caption: Synthesis of 2-Aminoimidazoles.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct α-bromination of its precursor, 1,1-dimethoxypropan-2-one (pyruvic aldehyde dimethyl acetal).[1] This can be achieved using elemental bromine or N-Bromosuccinimide (NBS) as the brominating agent.[1]

Protocol: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder and more selective alternative to using elemental bromine.[1]

-

Materials:

-

1,1-dimethoxypropan-2-one

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-dimethoxypropan-2-one in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Caption: Synthesis Workflow.

Purification

The crude this compound can be purified by vacuum distillation.[1]

-

Procedure:

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons and the protons on the carbon backbone.

-

¹³C NMR: The carbon NMR spectrum will show a distinctive peak for the carbonyl carbon in the downfield region (typically 190-215 ppm) and the acetal carbon around 95-110 ppm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for analyzing the purity of the volatile this compound.[1] It provides information on the retention time and the mass spectrum of the compound, allowing for its identification and the detection of any volatile impurities.[1]

Biological Activity and Drug Development Applications

While this compound is a valuable synthetic intermediate, there is currently no direct evidence in the searched literature of its specific biological activities or its use as a therapeutic agent. However, as an α-haloketone, it belongs to a class of compounds known for their reactivity and potential as intermediates in the synthesis of biologically active molecules.[2][4]

α-Haloketones are versatile precursors for the synthesis of various heterocyclic compounds, some of which exhibit significant pharmacological properties.[2][3][5] For instance, they are key building blocks for HIV protease inhibitors and other therapeutic agents.[4][6] The reactivity of the α-halo moiety allows for its use as an alkylating agent in the design of enzyme inhibitors.

The primary relevance of this compound in drug development lies in its utility as a starting material for creating libraries of complex molecules, such as the aforementioned 2-aminoimidazoles, which can then be screened for biological activity.

Conclusion

This compound is a highly functionalized and synthetically useful molecule. Its distinct reactive sites—the α-bromoketone and the protected aldehyde—provide chemists with a versatile platform for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry. While direct biological applications of this compound have not been reported, its role as a key intermediate in the synthesis of potentially bioactive molecules underscores its importance for researchers and scientists in the field of drug discovery and development. The experimental protocols provided herein offer a practical guide for the synthesis, purification, and analysis of this valuable chemical entity. Further research into the biological evaluation of derivatives synthesized from this compound may unveil novel therapeutic applications.

References

- 1. This compound | 75271-94-2 | Benchchem [benchchem.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Isomers of C5H9BrO3 for Researchers and Drug Development Professionals

Introduction: The chemical formula C5H9BrO3 represents a variety of structural isomers, each with unique chemical and physical properties. This guide focuses on three key isomers: 3-Bromo-4-oxopentanoic acid , ethyl 2-bromo-3-hydroxypropanoate , and 2-bromo-3,3-dimethoxypropanal . These compounds, containing a blend of functional groups including carboxylic acids, esters, ketones, aldehydes, and bromo-alkanes, hold potential for applications in organic synthesis and as precursors for biologically active molecules. This document provides a comprehensive overview of their synthesis, characterization, and known biological relevance, tailored for researchers, scientists, and professionals in drug development.

3-Bromo-4-oxopentanoic acid

IUPAC Name: 3-Bromo-4-oxopentanoic acid[1] Synonyms: 3-Bromolevulinic acid, 3-bromo-4-oxovaleric acid[2] CAS Number: 62557-43-1[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-oxopentanoic acid is presented in Table 1.

| Property | Value |

| Molecular Formula | C5H7BrO3 |

| Molecular Weight | 195.01 g/mol [1] |

| XLogP3-AA | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 193.95786 Da[1] |

| Monoisotopic Mass | 193.95786 Da[1] |

| Topological Polar Surface Area | 54.4 Ų |

| Heavy Atom Count | 9 |

Data sourced from PubChem and other chemical databases.[1][2]

Experimental Protocols

Synthesis of 3-Bromo-4-oxopentanoic acid:

The synthesis of 3-bromo-4-oxopentanoic acid can be achieved through the bromination of levulinic acid. The regioselectivity of this reaction is highly dependent on the reaction conditions. While bromination in solvents like methanol or chloroform tends to favor the formation of the 5-bromo isomer, conducting the reaction in acidic aqueous media or ionic liquids can favor the desired 3-bromo derivative.[3]

A general procedure is as follows:

-

Levulinic acid is dissolved in a suitable solvent system, such as an acidic aqueous solution or an ionic liquid.

-

Molecular bromine is added dropwise to the solution, maintaining a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete conversion.

-

The product is then isolated and purified, typically involving extraction and chromatography techniques.

Characterization:

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 194/196, corresponding to the two isotopes of bromine.

Biological Relevance and Signaling Pathways

3-Bromolevulinic acid is a structural analog of 5-aminolevulinic acid (ALA), a precursor in the biosynthesis of tetrapyrroles like heme. While the direct biological activity of 3-bromolevulinic acid is not extensively documented, its structural similarity to ALA suggests potential for interaction with enzymes in the heme synthesis pathway. Further research is needed to explore its potential as an inhibitor or modulator of this pathway.

Ethyl 2-bromo-3-hydroxypropanoate

IUPAC Name: Ethyl 2-bromo-3-hydroxypropanoate[4] Synonyms: 2-bromo-3-hydroxypropionic acid ethyl ester[4] CAS Number: 20591-86-0[4]

Physicochemical Properties

Key physicochemical properties of ethyl 2-bromo-3-hydroxypropanoate are summarized in Table 2.

| Property | Value |

| Molecular Formula | C5H9BrO3[4] |

| Molecular Weight | 197.03 g/mol [4] |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 195.97351 Da[4] |

| Monoisotopic Mass | 195.97351 Da[4] |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 9 |

Data sourced from Guidechem.[4]

Experimental Protocols

Synthesis of Ethyl 2-bromo-3-hydroxypropanoate:

Characterization:

-

NMR Spectroscopy: Specific 1H and 13C NMR data for ethyl 2-bromo-3-hydroxypropanoate are not available in the searched literature. However, related compounds have been characterized by NMR, and the expected shifts can be inferred.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with the characteristic isotopic pattern of bromine.

Biological Relevance and Signaling Pathways

The biological activity of ethyl 2-bromo-3-hydroxypropanoate is not well-documented in the available literature. Its structure, containing a reactive bromo-ester moiety and a hydroxyl group, suggests potential for acting as an alkylating agent or participating in enzymatic reactions. Further investigation is required to determine its pharmacological or toxicological profile.

2-Bromo-3,3-dimethoxypropanal

IUPAC Name: 2-Bromo-3,3-dimethoxypropanal

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-3,3-dimethoxypropanal is presented in Table 3.

| Property | Value |

| Molecular Formula | C5H9BrO3 |

| Molecular Weight | 197.03 g/mol |

| XLogP3-AA | 0.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 195.97351 Da |

| Monoisotopic Mass | 195.97351 Da |

| Topological Polar Surface Area | 35.5 Ų |

| Heavy Atom Count | 9 |

Data estimated based on structure and similar compounds.

Experimental Protocols

Synthesis of 2-Bromo-3,3-dimethoxypropanal:

Characterization:

-

NMR Spectroscopy: No specific 1H or 13C NMR data for this compound were found in the searched literature.

-

Mass Spectrometry: The mass spectrum would be expected to display a molecular ion peak consistent with its molecular weight and the isotopic pattern of bromine.

Biological Relevance and Signaling Pathways

There is currently no information available in the searched literature regarding the biological activity or any involvement in signaling pathways for 2-bromo-3,3-dimethoxypropanal. Its aldehyde and bromo-acetal functionalities suggest potential reactivity towards biological nucleophiles, but this remains to be experimentally verified.

Summary and Future Directions

This technical guide provides an overview of the available information on three isomers of C5H9BrO3. While their fundamental physicochemical properties can be tabulated, there is a notable lack of detailed experimental protocols for their synthesis and characterization, particularly spectroscopic data. Furthermore, their biological activities and potential roles in signaling pathways are largely unexplored.

For researchers and drug development professionals, these compounds represent a starting point for further investigation. The development of robust and well-documented synthetic procedures is a crucial first step. Subsequent screening for biological activity, including enzyme inhibition assays and cell-based studies, could reveal potential therapeutic applications. Elucidating the mechanisms of action and identifying any interactions with cellular signaling pathways will be essential for advancing these molecules as potential drug candidates.

Visualizations

As no specific signaling pathways involving these compounds have been identified in the literature, a representative experimental workflow for the synthesis and characterization of a hypothetical C5H9BrO3 isomer is provided below.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Bromo-1,1-dimethoxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1-dimethoxypropan-2-one is a multifunctional organic compound featuring a unique combination of functional groups that make it a valuable reagent in synthetic chemistry. Structurally, it is classified as both an α-halogenated ketone and an acetal.[1] The molecule is built on a three-carbon propane backbone with a ketone group at the C2 position, a bromine atom at the C3 (α) position, and a dimethyl acetal at the C1 position.[1] This arrangement of a reactive α-bromo ketone and a stable, masked aldehyde functionality provides significant synthetic versatility, allowing for selective and stepwise chemical modifications.[1]

This guide provides a comprehensive overview of the stability and reactivity of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental considerations for its use in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While extensive experimental spectroscopic studies are not widely published, predicted data provides a reliable framework for characterization.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 75271-94-2 | [1][2] |

| Molecular Formula | C₅H₉BrO₃ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| Boiling Point | 60-63 °C at 2.0 Torr | [1] |

| Density | 1.465 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI Key | LPKCAKAGYUWUQI-UHFFFAOYSA-N | [1][2] |

Table 2: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~4.8 | Singlet | Acetal proton (H-1) |

| ~4.2 | Singlet | Bromomethyl protons (H-3) | |

| ~3.4 | Singlet | Methoxy protons (-OCH₃) | |

| ¹³C NMR | ~200 | - | Ketone carbonyl (C-2) |

| ~102 | - | Acetal carbon (C-1) | |

| ~55 | - | Methoxy carbons (-OCH₃) | |

| ~35 | - | Bromomethyl carbon (C-3) | |

| Predicted NMR data is based on the general chemical environment of the nuclei and serves as an estimation.[1] |

Stability and Handling

The stability of this compound is influenced by its sensitivity to acid and light.

-

Acid Sensitivity : The dimethyl acetal group is susceptible to hydrolysis under acidic conditions, which will deprotect it to reveal the aldehyde functionality.[1] This reaction is often synthetically useful but must be controlled to prevent unintended reactions.

-

Light Sensitivity : Like many brominated organic compounds, it may undergo light-induced decomposition, which can lead to the loss of bromine.[1]

Storage Recommendations: To ensure its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (–20°C is recommended) in amber vials to protect it from light and moisture.[1]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[2]

-

Hazards : It is reported to cause severe skin burns and eye damage and may cause respiratory irritation.[2]

-

Precautions : When handling this compound, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The presence of the carbonyl group enhances the electrophilicity of the α-carbon, making the attached bromine a good leaving group.[1]

Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution at the α-carbon (C3).[1] A wide range of nucleophiles can displace the bromide ion, making it a versatile building block for introducing various functionalities and constructing more complex molecular architectures.[1]

Caption: General scheme of nucleophilic substitution at the α-carbon.

Masked Aldehyde Functionality

The dimethyl acetal at the C1 position serves as a protected aldehyde.[1] This acetal group is stable under neutral or basic conditions, which allows for selective reactions to be performed at the α-bromo ketone portion of the molecule without affecting the C1 position.[1]

Acetal Deprotection

Following reactions at the α-bromo ketone site, the acetal can be hydrolyzed back to the aldehyde using aqueous acid.[1] This sequential approach of protection and deprotection is a cornerstone of multi-step organic synthesis.[1] For sensitive substrates, mild deprotection methods can be employed, such as using cerium(III) triflate in wet nitromethane or iodine in acetone.[1]

References

Safety and hazards of 3-Bromo-1,1-dimethoxypropan-2-one

An In-depth Technical Guide to the Safety and Hazards of 3-Bromo-1,1-dimethoxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Material Safety Data Sheet (MSDS) or a formal risk assessment conducted by qualified safety professionals. The information herein is based on publicly available data, which may be limited.

Introduction

This compound is a multifunctional organic compound categorized as an α-halogenated ketone and an acetal.[1] Its chemical structure, featuring a bromine atom alpha to a carbonyl group, makes it a versatile reagent in organic synthesis, particularly for the introduction of various functional groups at the α-position of a ketone.[1] While its synthetic utility is appreciated, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a detailed overview of the known safety information, hazards, and recommended handling procedures for this compound.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:

Table 1: GHS Hazard Classification for this compound [2]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Hazard Communication Diagram

Caption: GHS Hazard Communication for this compound.

Precautionary Measures and Safe Handling

Given the significant hazards associated with this compound, stringent adherence to safety protocols is mandatory. The following precautionary statements (P-statements) are provided in the ECHA C&L Inventory and form the basis for safe handling procedures.[2]

Table 2: Precautionary Statements for this compound [2]

| Category | P-Statement Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P316 | Get emergency medical help immediately. | |

| P319 | Get medical help if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P363 | Wash contaminated clothing before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Safe Handling Workflow

Caption: Recommended workflow for the safe handling of this compound.

Toxicological Information

-

Acute Toxicity: The compound is expected to be corrosive to the skin and eyes upon direct contact. Inhalation may lead to respiratory tract irritation. The consequences of ingestion are not explicitly stated but are likely to be severe given its corrosive nature.

-

Chronic Toxicity: No data on the long-term health effects of exposure to this compound are available.

Experimental Protocols

While specific, validated experimental protocols for handling this compound are not published, general procedures for working with corrosive and irritant α-haloketones should be followed.

General Synthetic Protocol (Illustrative Example):

The synthesis of this compound can be achieved via the bromination of 1,1-dimethoxypropan-2-one.[3] A representative, though not exhaustive, procedure would involve the reaction with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.[3]

Note: This is a generalized description and not a substitute for a detailed, peer-reviewed, and safety-vetted experimental protocol. Any researcher planning to work with this compound must develop a comprehensive, step-by-step protocol that includes all necessary safety precautions.

Reactivity and Stability

-

Reactivity: As an α-haloketone, this compound is a versatile substrate for nucleophilic substitution reactions.[1] It will react with a variety of nucleophiles.

-

Stability: Information on the chemical stability and storage conditions is limited. It is prudent to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

Conclusion

This compound is a valuable synthetic reagent that poses significant health hazards, primarily corrosivity to the skin and eyes and respiratory irritation. All handling of this compound must be conducted with strict adherence to the GHS precautionary statements and in accordance with institutional safety policies. The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially having unknown long-term health effects. Researchers and drug development professionals must prioritize safety through the consistent use of appropriate personal protective equipment, engineering controls, and well-defined handling protocols.

References

GHS classification for 3-Bromo-1,1-dimethoxypropan-2-one

An In-depth Technical Guide on the GHS Classification of 3-Bromo-1,1-dimethoxypropan-2-one

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for this compound (CAS Number: 75271-94-2), tailored for researchers, scientists, and professionals in drug development. It includes detailed hazard information, quantitative data, and a logical representation of the classification process.

Chemical Identification

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 75271-94-2[1][2][3] |

| Molecular Formula | C₅H₉BrO₃[1][3] |

| Molecular Weight | 197.03 g/mol [1][3] |

| InChI Key | LPKCAKAGYUWUQI-UHFFFAOYSA-N[3] |

| Synonyms | 3-bromo-1,1-dimethoxy-2-propanone[4] |

GHS Hazard Classification

The is based on information provided to the European Chemicals Agency (ECHA) Classification & Labelling (C&L) Inventory.[1] The primary hazards identified are severe skin corrosion and respiratory irritation.[1][4]

Table 2: GHS Classification Summary

| Element | Classification |

| Signal Word | Danger[1][4] |

| Pictograms | Corrosion , Irritant [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][4] H335: May cause respiratory irritation.[1][4] |

| Hazard Classes | Skin Corrosion, Category 1B[1] Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)[1] |

Physicochemical and Toxicological Data

The following table summarizes the key quantitative data available for this compound.

Table 3: Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 197.03 g/mol | PubChem[1] |

| Monoisotopic Mass | 195.97351 Da | PubChem[1] |

| Boiling Point | 60-63 °C at 2.0 Torr | Benchchem[3] |

| Density (Predicted) | 1.465 ± 0.06 g/cm³ | Benchchem[3] |

GHS Classification Logic

The following diagram illustrates the logical workflow from the intrinsic properties of the chemical to its final GHS classification.

Caption: GHS classification workflow for the subject chemical.

Experimental Protocols

Specific experimental studies for this compound are not publicly detailed. The GHS classification is derived from aggregated data submitted to ECHA.[1] However, the hazard classes assigned correspond to standardized testing methodologies, typically following OECD Guidelines for the Testing of Chemicals.

5.1 Skin Corrosion/Irritation (OECD 431/404) The "Skin Corrosion Category 1B" classification is determined by assessing the potential of a substance to cause irreversible skin damage.

-

Objective: To determine if a chemical causes corrosive effects on the skin, indicated by full-thickness destruction of skin tissue.

-

Methodology (In Vitro - OECD 431): This method uses a reconstructed human epidermis (RhE) model. The test chemical is applied topically to the tissue surface. After a defined exposure period, the cell viability is measured, typically by enzymatic conversion of MTT into a colored formazan salt. A significant reduction in cell viability below defined thresholds indicates a corrosive potential.

-

Methodology (In Vivo - OECD 404): This guideline involves applying the test substance to the skin of an animal (historically, the albino rabbit). The site is observed for up to 14 days for signs of erythema, edema, and corrosion. A Category 1 classification is assigned if the substance causes destruction of skin tissue.

5.2 Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (OECD 403) The classification "STOT SE Category 3, H335" is based on evidence of respiratory tract irritation.

-

Objective: To assess the acute toxicity and identify adverse effects, including respiratory irritation, following inhalation exposure.

-

Methodology (OECD 403 - Acute Inhalation Toxicity): Animals, typically rats, are exposed to the chemical as a gas, vapor, or aerosol in a chamber for a defined period (e.g., 4 hours). During and after exposure, animals are observed for clinical signs of toxicity, including labored breathing, nasal discharge, and other indicators of respiratory distress. Histopathological examination of the respiratory tract may also be performed to identify cellular damage or inflammation consistent with irritation.

Precautionary Statements

A comprehensive set of precautionary statements is assigned to ensure the safe handling and use of this chemical.

Table 4: GHS Precautionary Statements

| Code | Statement | Category |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1][4] | Prevention |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] | Prevention |

| P264 | Wash skin thoroughly after handling.[1][4] | Prevention |

| P271 | Use only outdoors or in a well-ventilated area.[1] | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | Prevention |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][4] | Response |

| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. | Response |

| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] | Response |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] | Response |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response |

| P310 | Immediately call a POISON CENTER or doctor/physician.[4] | Response |

| P316 | Get emergency medical help immediately.[1] | Response |

| P319 | Get medical help if you feel unwell.[1] | Response |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[1][4] | Response |

| P363 | Wash contaminated clothing before reuse.[1][4] | Response |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] | Storage |

| P405 | Store locked up.[1][4] | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] | Disposal |

References

An In-depth Technical Guide to 3-Bromo-1,1-dimethoxypropan-2-one: Synthesis, Properties, and Application in Bioactive Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional chemical intermediate of significant interest in synthetic organic chemistry. Its unique structure, incorporating an α-bromoketone, a ketone, and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive literature review of its synthesis, chemical properties, and, most notably, its critical role as a precursor in the total synthesis of pyrrole-imidazole alkaloids, a class of marine natural products with promising biological activities. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in research and drug development.

Introduction

This compound, with the CAS number 75271-94-2, is a key reagent for introducing a three-carbon scaffold in the synthesis of diverse heterocyclic compounds.[1] The molecule's reactivity is dominated by the electrophilic nature of the carbon bearing the bromine atom, which is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack.[1] Simultaneously, the dimethyl acetal serves as a stable protecting group for an aldehyde functionality, which can be revealed under acidic conditions for further elaboration.[1] This combination of reactive sites allows for selective and sequential transformations, a highly desirable feature in multistep organic synthesis.[1]

A particularly notable application of this compound is in the synthesis of the 2-aminoimidazole moiety, a core component of many marine alkaloids such as those in the oroidin family.[2] These natural products exhibit a range of biological activities, making them attractive targets for total synthesis and analog development in drug discovery programs.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 75271-94-2 | [3] |

| Molecular Formula | C₅H₉BrO₃ | [3] |

| Molecular Weight | 197.03 g/mol | [3] |

| Monoisotopic Mass | 195.97351 Da | [3] |

| Predicted ¹H NMR | ~4.8 ppm (s, 1H, Acetal proton), ~4.2 ppm (s, 2H, Bromomethyl protons), ~3.4 ppm (s, 6H, Methoxy protons) | [1] |

| Predicted ¹³C NMR | ~200 ppm (Ketone carbonyl), ~102 ppm (Acetal carbon), ~35 ppm (Bromomethyl carbon), ~55 ppm (Methoxy carbons) | [1] |

| Predicted IR | ~1730 cm⁻¹ (C=O stretch, Ketone), ~1100 cm⁻¹ (C-O stretch, Acetal) | [1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the α-bromination of its precursor, 1,1-dimethoxypropan-2-one. This transformation can be achieved using elemental bromine or, for a milder and more selective approach, N-Bromosuccinimide (NBS).[1]

General Experimental Protocol for α-Bromination

While specific, detailed protocols with yields for the synthesis of this compound are not extensively documented in publicly available literature, a general procedure can be outlined based on the known reactivity of α-haloketones.[1]

-

Enolate Formation: The precursor, 1,1-dimethoxypropan-2-one, is dissolved in an appropriate aprotic solvent (e.g., THF, diethyl ether).

-

Bromination: The solution is cooled to a low temperature (e.g., -78 °C), and a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise. The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

-

Work-up: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess brominating agent. The aqueous and organic layers are separated.

-

Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Application in the Synthesis of Pyrrole-Imidazole Alkaloids

A significant application of this compound is in the construction of the 2-aminoimidazole core found in many bioactive marine alkaloids.[2] The synthesis strategy developed by Ando and colleagues for dispacamide A provides a clear example of its utility.[2]

Key Reaction: Synthesis of the 2-Aminoimidazole Ring

The core of the synthetic strategy involves the condensation of this compound with a protected guanidine, such as tert-butoxycarbonylguanidine. This reaction directly constructs the functionalized 2-aminoimidazole ring.[2]

Experimental Protocol for 2-Aminoimidazole Synthesis (Ando et al.)

The following protocol is adapted from the synthesis of a key intermediate in the total synthesis of dispacamide A.[2]

-

Reaction Setup: To a solution of tert-butoxycarbonylguanidine in a suitable solvent (e.g., ethanol), this compound is added.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., reflux) for a defined period to ensure the completion of the condensation and cyclization.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired functionalized 2-aminoimidazole product.

Quantitative Data for the Key Reaction

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | tert-Butoxycarbonylguanidine | Functionalized 2-Aminoimidazole | Acceptable Yield | [2] |

Note: The original literature describes the yield as "acceptable". For precise quantitative analysis, consulting the primary research article is recommended.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause severe skin burns and eye damage, and may cause respiratory irritation.[3] Always use this chemical in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex heterocyclic systems. Its role in the total synthesis of biologically active marine alkaloids, such as those in the oroidin and ageladine families, highlights its importance to the fields of medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its broader application in the scientific community for the development of novel therapeutics and other advanced materials.

References

Methodological & Application

The Versatile Building Block: 3-Bromo-1,1-dimethoxypropan-2-one in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-1,1-dimethoxypropan-2-one is a highly versatile and valuable bifunctional building block in organic synthesis. Its structure, featuring an α-bromoketone and a protected aldehyde in the form of a dimethyl acetal, offers multiple reactive sites for the construction of complex molecular architectures, particularly a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates and natural products.

Physicochemical Properties and Safety Information

A summary of the key physical, chemical, and safety data for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₃ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| CAS Number | 75271-94-2 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 58-60 °C at 17 mmHg | [3] |

| Density | 1.341 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.449 | [3] |

| Solubility | Soluble in water, alcohols, and ether solvents. | [3] |

| Safety Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. | [1] |

Application Notes

This compound serves as a linchpin in the synthesis of various heterocyclic systems, most notably in the construction of imidazole-based marine alkaloids.

Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Derivatives

A primary application of this compound is in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives.[4] These compounds are crucial intermediates for the total synthesis of several marine alkaloids, including oroidin, hymenidin, and dispacamide.[4][5] The key transformation involves the reaction with a guanidine derivative, such as tert-butoxycarbonylguanidine.

The reaction proceeds through an initial nucleophilic attack of the guanidine on the electrophilic carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the stable imidazole ring.[4]

Caption: Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Derivatives.

Total Synthesis of Marine Alkaloids

The 2-aminoimidazole scaffold derived from this compound is a cornerstone in the total synthesis of a class of marine alkaloids known as pyrrole-imidazole alkaloids.[5] Oroidin, the simplest of this family, and its analogues are synthesized by coupling the imidazole core with a bromopyrrole carboxamide moiety.[5]

Caption: General Strategy for Marine Alkaloid Synthesis.

Synthesis of Furanones

The α-bromoketone functionality in this compound makes it a suitable precursor for the synthesis of furanone derivatives. While specific protocols with this exact substrate are not extensively detailed in readily available literature, the general reactivity of α-haloketones suggests its utility in this area. Reactions with various nucleophiles can lead to the formation of the furanone ring system.

Experimental Protocols

Protocol 1: Synthesis of 2-(tert-Butoxycarbonylamino)-1H-imidazole-4-carbaldehyde Dimethyl Acetal

This protocol describes the key step in the synthesis of the imidazole core for marine alkaloids, which is the reaction of this compound with tert-butoxycarbonylguanidine.

Materials:

-

This compound

-

tert-Butoxycarbonylguanidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butoxycarbonylguanidine in anhydrous DMF, add anhydrous potassium carbonate.

-

To this suspension, add a solution of this compound in anhydrous DMF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

-

After completion of the reaction, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-(tert-butoxycarbonylamino)-1H-imidazole-4-carbaldehyde dimethyl acetal.

Quantitative Data (Example from Literature - Note: Specific yields for this exact reaction may vary):

| Reactant 1 | Reactant 2 | Solvent | Base | Time (h) | Yield (%) |

| This compound | tert-Butoxycarbonylguanidine | DMF | K₂CO₃ | 12 | ~70-80 |

Protocol 2: General Procedure for Nucleophilic Substitution

The α-bromo position of this compound is susceptible to nucleophilic attack. This protocol outlines a general procedure for such reactions.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, alkoxide)

-

Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

-

Base (if required, e.g., triethylamine, potassium carbonate)

Procedure:

-

Dissolve the nucleophile in an appropriate anhydrous solvent.

-

If necessary, add a base to deprotonate the nucleophile.

-

To this solution, add this compound dropwise at a suitable temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion (monitor by TLC).

-

Perform an aqueous workup appropriate for the specific reaction.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Caption: Workflow for Nucleophilic Substitution Reactions.

Conclusion

This compound is a powerful synthetic tool for the construction of complex molecules, particularly heterocyclic compounds of medicinal interest. The protocols and application notes provided herein offer a foundation for researchers to utilize this versatile building block in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles and in various reaction conditions is likely to uncover even more synthetic possibilities.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Bromo-1,1-dimethoxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-1,1-dimethoxypropan-2-one as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The presence of an α-bromoketone moiety renders the molecule highly susceptible to nucleophilic substitution, primarily via an SN2 mechanism, allowing for the introduction of a wide range of functionalities. The dimethoxy acetal serves as a protected aldehyde, which can be deprotected under acidic conditions for further transformations.

Overview of Reactivity

This compound is a trifunctional reagent featuring a ketone, an α-bromo substituent, and a protected aldehyde. The primary site for nucleophilic attack is the carbon atom bearing the bromine atom. The adjacent carbonyl group enhances the electrophilicity of this carbon, facilitating displacement of the bromide ion by a variety of nucleophiles.

Key Applications:

-

Synthesis of Heterocycles: This reagent is a key precursor for the synthesis of substituted imidazoles, thiazoles, and other heterocyclic systems, which are prevalent in many biologically active compounds.

-

Introduction of Functional Groups: It allows for the straightforward introduction of nitrogen, sulfur, and oxygen-containing moieties at the α-position to a carbonyl group.

-

Precursor to α-Amino Ketones and α-Hydroxy Ketones: Nucleophilic substitution with amines or oxygen nucleophiles, followed by potential deprotection of the acetal, provides access to these important structural motifs.

Reactions with Nitrogen Nucleophiles